

o-Phenetidine: A Comprehensive Spectral and Reference Guide

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Compound of Interest

Compound Name: *o*-Phenetidine

Cat. No.: B1212927

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This in-depth technical guide provides a centralized resource for the spectral database and reference information of **o-phenetidine**. The following sections detail its chemical and physical properties, present a compilation of its spectral data, and outline generalized experimental protocols for its analysis. This document is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

o-Phenetidine, also known as 2-ethoxyaniline, is a reddish-brown oily liquid.^[1] It is a substituted aniline and an aromatic ether used in the manufacture of dyes and pharmaceuticals.^[2] Key identifying information and physical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-ethoxyaniline[1]
CAS Number	94-70-2[1]
Molecular Formula	C8H11NO[1]
Molecular Weight	137.18 g/mol [1]
InChI	InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
InChIKey	ULHFFAFDSSSHFDA-UHFFFAOYSA-N
SMILES	CCOC1=CC=CC=C1N

Physical Property	Value
Melting Point	-4 °C[3]
Boiling Point	232-234 °C at 1013 hPa[3]
Density	1.05 g/cm ³ at 20 °C[3]
Vapor Pressure	1 hPa at 67 °C[3]
Flash Point	110 °C (closed cup)[3]
Autoignition Temperature	425 °C[3]
Water Solubility	0.5-1.0 g/100 mL at 24.5 °C

Spectral Database

The following tables summarize the key spectral data available for **o-phenetidine**, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (GC-MS)

Mass to Charge (m/z)	Relative Intensity
137	74.2%
109	65.5%
108	99.9%
80	69.7%
53	17.2%

Source: PubChem CID 7203, Experimental GC-MS data. Ionization energy of 70 eV.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
~3450	Strong	N-H stretch (asymmetric)
~3350	Strong	N-H stretch (symmetric)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic, asymmetric)
~2930	Medium	C-H stretch (aliphatic, symmetric)
~1620	Strong	N-H bend
~1510	Strong	C=C stretch (aromatic)
~1240	Strong	C-O-C stretch (asymmetric)
~1040	Strong	C-O-C stretch (symmetric)
~740	Strong	C-H bend (ortho-disubstituted aromatic)

Note: Peak positions and intensities are approximate and can vary based on the experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	m	4H	Aromatic protons
~4.0	q	2H	-O-CH ₂ -CH ₃
~3.8	br s	2H	-NH ₂
~1.4	t	3H	-O-CH ₂ -CH ₃

Solvent and frequency not specified in the reference data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~147.0	C-O
~137.0	C-N
~121.0	Aromatic CH
~118.0	Aromatic CH
~115.0	Aromatic CH
~112.0	Aromatic CH
~64.0	-O-CH ₂ -CH ₃
~15.0	-O-CH ₂ -CH ₃

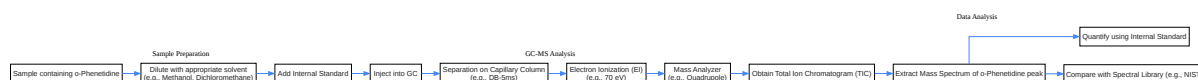
Solvent and frequency not specified in the reference data.

Experimental Protocols

Detailed experimental protocols for the acquisition of the reference spectra for **o-phenetidine** are not consistently available in public databases. The following sections provide generalized methodologies for the techniques mentioned above. These should be adapted and optimized for the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds like **o-phenetidine**.



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Figure 1. Generalized workflow for the analysis of **o-phenetidine** by GC-MS.

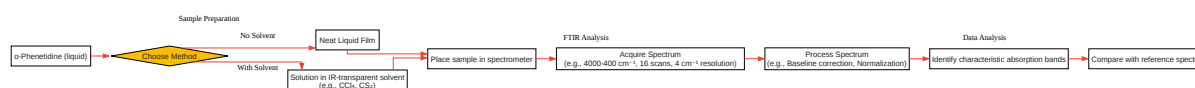
Methodology:

- Sample Preparation:
 - Accurately weigh a sample containing **o-phenetidine**.
 - Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known volume.
 - Add an internal standard for quantitative analysis.
- GC-MS System:
 - Gas Chromatograph:
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Inlet: Split/splitless injector, with an injection volume of 1 μ L.
- Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: A mass range of approximately 40-400 amu.
- Data Analysis:
 - Identify the **o-phenetidine** peak in the total ion chromatogram based on its retention time.
 - Extract the mass spectrum of the identified peak.
 - Confirm the identity of the compound by comparing the obtained mass spectrum with a reference library (e.g., NIST).
 - For quantitative analysis, calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.



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Figure 2. General workflow for FTIR analysis of **o-phenetidine**.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid **o-phenetidine** between two salt plates (e.g., KBr, NaCl) to form a thin film.
 - Solution: Dissolve the **o-phenetidine** in an IR-transparent solvent (e.g., carbon tetrachloride, chloroform) and place it in a liquid cell.
- FTIR Spectrometer:
 - Acquire a background spectrum of the empty sample holder (or the solvent-filled cell).
 - Place the prepared sample in the spectrometer.
 - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}). A typical measurement involves co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Compare the obtained spectrum with a reference spectrum for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.



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Figure 3. Generalized workflow for NMR analysis of **o-phenetidine**.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of **o-phenetidine** (typically 5-25 mg) in a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a vial.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS).
 - Transfer the solution to an NMR tube.
- NMR Spectrometer:
 - Insert the NMR tube into the spectrometer.
 - Tune the probe and shim the magnetic field to achieve homogeneity.

- Acquire the desired NMR spectra (e.g., ^1H , ^{13}C , and other relevant experiments like COSY or HSQC).
- Data Analysis:
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the chemical shifts to the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
 - Assign the signals in both ^1H and ^{13}C spectra to the corresponding atoms in the **o-phenetidine** molecule.

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References

- 1. o-Phenetidine | $\text{C}_8\text{H}_{11}\text{NO}$ | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Phenetidine | 94-70-2 [chemicalbook.com]
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